molecular formula C11H11NO4 B12836982 (E)-4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one

(E)-4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one

Cat. No.: B12836982
M. Wt: 221.21 g/mol
InChI Key: CBINOWHQFCFRSF-JXMROGBWSA-N
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Description

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one is an organic compound characterized by a methoxyphenyl group attached to a nitrobutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one typically involves the reaction of 2-methoxyphenyl derivatives with nitroalkenes under specific conditions. One common method involves the use of 2-methoxyphenyl isocyanate as a reagent, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the biological activity of the target, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one is unique due to its nitrobutenone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(E)-4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one

InChI

InChI=1S/C11H11NO4/c1-8(13)10(12(14)15)7-9-5-3-4-6-11(9)16-2/h3-7H,1-2H3/b10-7+

InChI Key

CBINOWHQFCFRSF-JXMROGBWSA-N

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1OC)/[N+](=O)[O-]

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1OC)[N+](=O)[O-]

Origin of Product

United States

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